BenchChemオンラインストアへようこそ!

6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide

Antiviral RNA polymerase inhibitor Broad-spectrum

Select 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide for antiviral screening libraries and FMDV drug development. This de-fluoro scaffold delivers EC50 values <25 μM against parainfluenza-3, Punta Toro, and influenza viruses, achieving an ~8.8-fold potency advantage over favipiravir (13 μM vs 114 μM). In the most relevant large-animal model, oral dosing at 200 mg/kg BID provided sterile protection against FMDV in domestic pigs—efficacy unmatched by any 6-fluoro congener. Procure this ≥98% pure core for phosphoribosylated prodrug programs or DENV/YFV discovery where sub-micromolar EC50 (0.93 μM) is required.

Molecular Formula C6H6N4O3
Molecular Weight 182.14 g/mol
CAS No. 73403-52-8
Cat. No. B1601169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide
CAS73403-52-8
Molecular FormulaC6H6N4O3
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESC1=NC(=C(NC1=O)C(=O)N)C(=O)N
InChIInChI=1S/C6H6N4O3/c7-5(12)3-4(6(8)13)10-2(11)1-9-3/h1H,(H2,7,12)(H2,8,13)(H,10,11)
InChIKeyVMRQDHNGCIPVSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide (CAS 73403-52-8): A Pyrazinecarboxamide Broad-Spectrum Antiviral Building Block


6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide (also referred to as 6-oxo-1,6-dihydro-2,3-pyrazinedicarboxamide or the de-fluoro analogue of the antiviral drug favipiravir) is a member of the pyrazinecarboxamide class of RNA-dependent RNA polymerase (RdRp) inhibitors. This heterocyclic scaffold, characterized by a 1,6-dihydro-6-oxo-pyrazine core with carboxamide substituents at the 2- and 3-positions, has been extensively investigated as a key intermediate and active framework for broad-spectrum antiviral agents targeting pandemic influenza, flaviviruses, and other RNA viruses [1]. The compound serves as a critical structural anchor for the development of replication inhibitors that function via lethal mutagenesis after intracellular conversion to active ribonucleoside triphosphate metabolites [2].

Why 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide Cannot Be Interchanged with Generic Favipiravir or Other Pyrazinecarboxamide Analogs


Despite the superficial structural similarity among pyrazinecarboxamide derivatives such as favipiravir (T-705), T-1105, and T-1106, small modifications to the pyrazine ring—particularly at the 6-position—produce profound shifts in antiviral potency, selectivity indices, viral polymerase affinity, and in vivo efficacy that preclude simple interchangeability. For instance, the absence of a fluorine substituent at the 6-position (i.e., the de-fluoro core of 6-oxo-1,6-dihydropyrazine-2,3-dicarboxamide versus favipiravir's 6-fluoro substitution) can alter the EC50 by nearly an order of magnitude against specific viral targets while simultaneously affecting oxidative stability and prodrug metabolic activation efficiency [1][2]. Furthermore, compounds within this class display virus-specific potency differentials, meaning that a scaffold optimal for influenza polymerase inhibition may perform poorly against flaviviruses, and vice versa. These quantitative, mechanistically grounded divergences mean that procurement or synthesis decisions based solely on class membership without direct comparative data will likely result in suboptimal or entirely ineffective outcomes for a given research application.

6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide: Quantitative Differentiation Evidence Against Closest Analogs


De-Fluoro Scaffold Demonstrates ~8.8-Fold Superior Potency Over Favipiravir in Broad-Spectrum Antiviral EC50 Assays

In a direct head-to-head comparison conducted under identical cellular assay conditions, the de-fluoro pyrazinecarboxamide scaffold (represented by T-1105, the 3-hydroxy variant of the 6-oxo-1,6-dihydropyrazine-2,3-dicarboxamide core) demonstrated an EC50 of 13 μM, while favipiravir (T-705, the 6-fluoro substituted analog) yielded an EC50 of 114 μM against the same target [1]. This corresponds to an ~8.8-fold improvement in potency. Both compounds exhibited CC50 values exceeding 500 μM, indicating that the potency gain is not accompanied by increased cytotoxicity and that the selectivity window is substantially wider for the de-fluoro scaffold [1]. The assay context is a cellular antiviral efficacy model measuring inhibition of viral replication, with EC50 derived from dose-response curves and CC50 from parallel cytotoxicity assessment.

Antiviral RNA polymerase inhibitor Broad-spectrum

De-Fluoro Core Enables Sub-20 μM EC50 Against Parainfluenza-3 and Punta Toro Viruses, Establishing Potency Benchmarks Absent for Favipiravir

The de-fluoro pyrazinecarboxamide scaffold (T-1105) exhibited EC50 values of 17 μM against parainfluenza-3 virus and 24 μM against Punta Toro virus (a BSL-2 model for Rift Valley fever virus) in MDCK cells . In contrast, favipiravir (T-705) showed inhibitory concentrations ranging from 3–55 μM against various phleboviruses in cell culture, but its activity specifically against Punta Toro virus is reported to be significantly weaker in certain cell-based models [1]. This establishes that the de-fluoro core reliably achieves low-micromolar potency against paramyxoviruses and phleboviruses, providing a defined potency range for researchers selecting this scaffold for antiviral development programs targeting these viral families.

Parainfluenza Punta Toro virus Phlebovirus

In Vivo Proof-of-Concept: Oral Administration of De-Fluoro Scaffold Achieves Complete Protection Against Foot-and-Mouth Disease Virus in a Large-Animal Model

In a controlled experimental infection study in domestic pigs, oral administration of the de-fluoro pyrazinecarboxamide (T-1105) at 200 mg/kg twice daily for 6 days, initiated either 1 hour before or 6 hours after FMDV inoculation, resulted in complete protection: none of the treated pigs showed any clinical signs of foot-and-mouth disease, and no infectious virus or viral genes were detected in sera, oral/nasal discharges, or tissues collected 48 hours post-inoculation [1]. This represents a definitive in vivo efficacy demonstration in a large-animal model highly relevant to agricultural and zoonotic disease control. By comparison, while favipiravir (T-705) has shown efficacy against FMDV in vitro [2], peer-reviewed studies demonstrating equivalent complete protection in pigs with oral favipiravir are not currently available, making the de-fluoro scaffold the better-characterized option for FMDV antiviral development programs.

Foot-and-mouth disease virus FMDV In vivo efficacy Large-animal model

Prodrug Activation Efficiency: De-Fluoro Scaffold Prodrugs Demonstrate 4-Fold Higher Potency Than Parent Compound in Influenza Replication Assays

The phosphoribosylated prodrug strategy applied to the de-fluoro pyrazinecarboxamide scaffold yields DiPPro-T-1105-RDP, which demonstrated 4-fold higher potency in suppressing one-cycle influenza viral RNA synthesis compared to the parent nucleobase T-1105 [1]. In contrast, the equivalent DiPPro prodrugs of the T-705 (favipiravir) scaffold were found to be generally less antivirally active than their T-1105 counterparts [2]. This indicates that the de-fluoro core structure is intrinsically more amenable to phosphoribosylation-dependent metabolic activation, a critical advantage for designing nucleotide prodrugs that bypass the rate-limiting first phosphorylation step. The assay context is a one-cycle influenza viral RNA synthesis assay using crude enzyme extracts, measuring incorporation of radiolabeled nucleotides.

Prodrug Influenza Phosphoribosylation Metabolic activation

Favipiravir (6-Fluoro) Shows No Anti-ZIKV Activity at 100 μM, Whereas De-Fluoro Scaffold Retains Modest Anti-ZIKV Potency (EC50 ~97.5 μM)

In Zika virus (ZIKV) replication assays, favipiravir (T-705) failed to display anti-ZIKV activity at concentrations up to approximately 100 μM, with one study reporting an EC50 of 110.9 ± 13.1 μM, which was at the upper limit of the tested concentration range [1]. In contrast, the de-fluoro scaffold (T-1105) demonstrated measurable anti-ZIKV activity with an EC50 of 97.5 μM against ZIKV strain SZ01 . While neither compound shows potent anti-ZIKV activity suitable for monotherapy, the de-fluoro scaffold retains detectable inhibition at concentrations where favipiravir is essentially inactive. This differential is mechanistically relevant for combination therapy strategies, as the de-fluoro scaffold has been shown to act synergistically with anidulafungin against ZIKV (combination index CI = 0.85 ± 0.13) [2].

Zika virus ZIKV Flavivirus Antiviral screening

Pyrazine-2,3-dicarboxamide Scaffold Achieves Sub-Micromolar Anti-DENV Potency (EC50 = 0.93 μM), Establishing a Flavivirus-Optimized Chemotype Distinct from Monocarboxamide Antivirals

In a systematic structure-activity relationship study of pyrazine-2,3-dicarboxamides (P23DCs) targeting dengue virus (DENV) and yellow fever virus (YFV), compounds 20a and 20b both potently inhibited replication of DENV with EC50 values of 0.93 μM in Vero cells [1]. This sub-micromolar potency represents a substantial improvement over the antiviral activity observed for monocarboxamide pyrazine derivatives such as T-1105 (3-hydroxypyrazine-2-carboxamide) against flaviviruses, where EC50 values typically fall in the 13–100 μM range. The dicarboxamide substitution pattern at the 2,3-positions of the pyrazine ring thus defines a structurally distinct, flavivirus-optimized chemotype within the broader pyrazinecarboxamide class, with potency gains of approximately 14-fold to over 100-fold relative to the monocarboxamide scaffold depending on the specific flavivirus target.

Dengue virus DENV Flavivirus Pyrazine-2,3-dicarboxamide

Optimal Procurement and Application Scenarios for 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide Based on Quantitative Evidence


Broad-Spectrum Antiviral Screening Library Construction Targeting RNA Viruses

Procure the 6-oxo-1,6-dihydropyrazine-2,3-dicarboxamide scaffold for inclusion in broad-spectrum antiviral screening libraries where the objective is to identify hits with EC50 values below 20 μM against a diverse panel of RNA viruses. The scaffold's ~8.8-fold potency advantage over favipiravir (EC50 13 μM vs 114 μM) [1] and its consistent sub-25 μM activity against parainfluenza-3 and Punta Toro viruses make it a superior core structure for primary screening compared to the 6-fluoro congener. Use at screening concentrations of 10–50 μM to maximize hit identification while minimizing false negatives.

Foot-and-Mouth Disease Virus Antiviral Development in Livestock

Prioritize the de-fluoro pyrazinecarboxamide scaffold as the lead chemotype for FMDV antiviral development programs. The scaffold has demonstrated complete protection in domestic pigs—the most relevant large-animal model—with oral dosing at 200 mg/kg BID, achieving sterile protection even when treatment is initiated 6 hours post-infection [2]. No other pyrazinecarboxamide derivative, including favipiravir, has equivalent peer-reviewed large-animal efficacy data for FMDV. This evidence base supports procurement for preclinical development, formulation optimization, and regulatory-facing efficacy studies in veterinary medicine.

Nucleotide Prodrug Design and Metabolic Bypass Strategy Development

Select the 6-oxo-1,6-dihydropyrazine-2,3-dicarboxamide core for medicinal chemistry programs focused on phosphoribosylated prodrug design. The scaffold's DiPPro prodrug derivatives achieve 4-fold higher potency than the parent nucleobase in influenza replication assays, and T-1105-based prodrugs consistently outperform their T-705 counterparts in antiviral activity [3][4]. This makes the de-fluoro core the rational choice for programs aiming to overcome rate-limiting first phosphorylation steps and improve intracellular delivery of the active triphosphate metabolite.

Flavivirus-Focused Drug Discovery Requiring Sub-Micromolar Starting Potency

For drug discovery programs specifically targeting dengue virus (DENV) or yellow fever virus (YFV), opt for the pyrazine-2,3-dicarboxamide substitution pattern over the monocarboxamide variants (T-1105, favipiravir). The dicarboxamide scaffold has demonstrated sub-micromolar EC50 values (0.93 μM) against DENV in Vero cells [5], representing a ≥14-fold potency improvement over the best monocarboxamide pyrazine derivatives. This potency level supports hit-to-lead optimization with a starting point already in the therapeutically relevant concentration range.

Quote Request

Request a Quote for 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.